1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Overview
Description
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The specific structure of this compound includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 3,3-dimethyl-1-butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps:
Cyclization Reaction: The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-((4-chlorophenyl)thiopropan-1-one)
- 1-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-[(4-methylphenyl)sulfanyl]ethanone
Uniqueness
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3,3-dimethyl-1-butanone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-13-5-6-14(18)11-15(13)19-7-9-20(10-8-19)16(21)12-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLARSADSVJEST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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